(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride

Catalog No.
S6622454
CAS No.
934765-88-5
M.F
C8H18ClN
M. Wt
163.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride

CAS Number

934765-88-5

Product Name

(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride

IUPAC Name

(1S)-3,3-dimethylcyclohexan-1-amine;hydrochloride

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

InChI

InChI=1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H/t7-;/m0./s1

InChI Key

DTIIIRPTARKHJA-FJXQXJEOSA-N

SMILES

CC1(CCCC(C1)N)C.Cl

Canonical SMILES

CC1(CCCC(C1)N)C.Cl

Isomeric SMILES

CC1(CCC[C@@H](C1)N)C.Cl

(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride is a chiral amine compound characterized by its cyclohexane structure with two methyl groups at the 3-position and an amine functional group at the 1-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in pharmaceutical and chemical research. Its molecular formula is C₈H₁₈ClN, and it has a molecular weight of approximately 165.69 g/mol.

Typical for amines, including:

  • N-Alkylation: Reaction with alkyl halides to form N-alkyl derivatives.
  • Acylation: Formation of amides by reacting with acyl chlorides or anhydrides.
  • Reductive Amination: Involvement in the synthesis of secondary and tertiary amines through reaction with aldehydes or ketones in the presence of reducing agents.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.

Research indicates that (1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride exhibits several biological activities, primarily due to its interaction with neurotransmitter systems. It has shown potential as a:

  • Monoamine Reuptake Inhibitor: This property may contribute to its antidepressant-like effects.
  • Neuroprotective Agent: Studies suggest it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatments .

Several methods have been developed for synthesizing (1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride:

  • Reduction of Ketones: Starting from 3,3-dimethylcyclohexanone, which is reduced using lithium aluminum hydride or sodium borohydride.
  • Amination of Cyclohexanol Derivatives: Cyclohexanol can be converted into the amine through a series of reactions involving hydroxyl group activation followed by amination.
  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to ensure chirality in the final product.

These methods allow for the production of the compound with high purity and yield.

(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride has various applications:

  • Pharmaceutical Development: It serves as a lead compound in drug design targeting central nervous system disorders.
  • Chemical Research: Utilized in studies exploring structure-activity relationships and pharmacodynamics.
  • Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules.

Interaction studies have highlighted the compound's affinity for various receptors:

  • Dopamine Receptors: Potential modulation of dopaminergic signaling pathways suggests applications in treating mood disorders.
  • Serotonin Transporters: Its role as a reuptake inhibitor indicates potential use in managing depression and anxiety disorders .

These interactions underscore its therapeutic potential and guide further research into its mechanisms of action.

Similar Compounds:

  • (1R)-2-Amino-3-methylbutane
  • (2S)-2-Amino-4-methylpentane
  • (1R)-2-Amino-1-methylcyclopentane
Compound NameStructure FeaturesUnique Properties
(1S)-3,3-Dimethylcyclohexan-1-amine hydrochlorideCyclohexane core with two methyl groupsStrong neuroprotective effects
(1R)-2-Amino-3-methylbutaneLinear chain with branched methylModerate stimulant effects
(2S)-2-Amino-4-methylpentaneBranched structureHigher affinity for serotonin receptors
(1R)-2-Amino-1-methylcyclopentaneCyclopentane coreLess studied but shows potential in CNS modulation

Uniqueness:
The unique cyclohexane structure of (1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride, combined with its specific stereochemistry, contributes to its distinct biological activities compared to similar compounds. Its ability to act on multiple neurotransmitter systems sets it apart as a promising candidate for further pharmacological exploration.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

163.1127773 g/mol

Monoisotopic Mass

163.1127773 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-11-23

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